CGP77675, commonly referred to as CGP77675, is a potent and selective inhibitor of Src family kinases (SFKs). [, , ] These kinases play a crucial role in various cellular processes, including cell growth, differentiation, survival, and migration. [] CGP77675 acts by binding to the ATP-binding site of SFKs, thereby inhibiting their catalytic activity. [, ] Its high selectivity for SFKs over other tyrosine kinases makes it a valuable tool for studying the specific roles of these enzymes in various biological contexts. []
Related Compounds
Compound Description: PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a selective inhibitor of Src family kinases (SFKs), widely used in research to investigate the role of these kinases in various cellular processes. It exhibits greater selectivity for SFKs compared to other tyrosine kinases. []
A-419259
Compound Description: A-419259 is a highly selective inhibitor of the Src family kinase Lyn. It exhibits potent inhibitory activity against Lyn and has been used extensively to study the role of Lyn in various cellular processes, including immune regulation and signaling. []
Relevance: A-419259 is relevant to CGP77675 due to their shared target within the Src family kinases. While CGP77675 exhibits slight inhibitory activity against Lyn, A-419259 demonstrates high selectivity and potency for this specific kinase. This difference in selectivity highlights the varying pharmacological profiles within this class of inhibitors. []
Compound Description: This compound belongs to the pyrrolo[2,3-d]pyrimidine class and has been investigated for its inhibitory activity against SFKs. []
Relevance: Compound 5 is relevant to CGP77675 as it belongs to the same chemical class, pyrrolo[2,3-d]pyrimidine derivatives, and shares a similar target, SFKs. This compound exhibits slight inhibitory activity against Fyn, Lyn, and c-Src, similar to CGP77675. Docking studies revealed that Compound 5 exhibits favorable interactions with the active sites of Fyn and c-Src, comparable to CGP77675. []
UK-14,304
Compound Description: UK-14,304 (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine) is a selective α2-adrenoceptor agonist. [, ]
Relevance: UK-14,304 is relevant to the research on CGP77675 as it investigates the combined effect of α2-adrenoceptor activation and c-Src inhibition on vascular responses. Studies using UK-14,304 in combination with CGP77675 revealed that the PLC/PKC/c-src/PI3K pathway plays a critical role in the interaction between α2-adrenoceptors and angiotensin II in regulating renal vascular resistance. [, ]
U-73122
Compound Description: U-73122 [1-[6-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]-hexyl]-1H-pyrrole-2,5-dione] is a commonly used inhibitor of phospholipase C (PLC). [, , ]
Relevance: U-73122 is relevant in the context of research involving CGP77675 as it helps elucidate the signaling pathways involved in the vascular angiotensin II/α2-adrenoceptor interaction. Studies have shown that U-73122, by inhibiting PLC, abolishes the potentiating effect of α2-adrenoceptor agonist UK-14,304 on angiotensin II-induced vasoconstriction, suggesting the involvement of the PLC pathway in this interaction. [, ] Furthermore, studies on the modulation of cyclic AMP production showed that U-73122 increased isoproterenol-induced cyclic AMP in preglomerular microvessels and cells, while CGP77675 decreased it. []
GF109203X
Compound Description: GF109203X (Bisindolylmaleimide I) is a selective inhibitor of protein kinase C (PKC). [, , ]
Relevance: GF109203X is relevant to CGP77675 research as it helps define the role of the PKC pathway in conjunction with c-Src activity. Studies employing GF109203X, alongside CGP77675, demonstrated that simultaneous inhibition of PKC and c-Src effectively blocks the potentiating effect of α2-adrenoceptor activation on angiotensin II-induced vasoconstriction, suggesting a synergistic or dependent relationship between these two kinases in this specific physiological response. [, ] Similar to U-73122, GF109203X increased isoproterenol-induced cyclic AMP in preglomerular microvessels, in contrast to the decreasing effect of CGP77675. []
Wortmannin
Compound Description: Wortmannin is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). [, ]
Relevance: Wortmannin is relevant to CGP77675 research due to its role in the same signaling pathway involved in the vascular angiotensin II/α2-adrenoceptor interaction. Experiments utilizing Wortmannin, alongside CGP77675, showed that inhibiting PI3K abolishes the potentiating effect of α2-adrenoceptor activation on angiotensin II-induced vasoconstriction. These findings suggest that PI3K, potentially downstream of c-Src, is crucial for the observed synergistic effect between angiotensin II and α2-adrenoceptor activation in vascular smooth muscle. [, ]
C2-ceramide
Compound Description: C2-ceramide is a cell-permeable analog of ceramide and is known to inhibit phospholipase D (PLD). []
Relevance: C2-ceramide is relevant in the context of CGP77675 as both compounds modulate cyclic AMP production. Studies on preglomerular microvascular smooth muscle cells indicated that while CGP77675 decreased isoproterenol-induced cyclic AMP, C2-ceramide also decreased it. []
PP1
Compound Description: PP1 [1-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine] is a selective inhibitor of the Src family kinases. []
Relevance: PP1, similar to CGP77675, targets Src family kinases and influences cyclic AMP production. In studies on preglomerular microvascular smooth muscle cells, both PP1 and CGP77675 decreased isoproterenol-induced cyclic AMP. This suggests a potential role for Src family kinases in regulating cyclic AMP production. []
Genistein
Compound Description: Genistein is a naturally occurring isoflavone that acts as a broad-spectrum tyrosine kinase inhibitor. []
Relevance: Genistein serves as a broader tyrosine kinase inhibitor compared to CGP77675, which specifically targets Src family kinases. In a study on LLC-PK1 cells, both genistein and CGP77675 blocked the recovery of transepithelial electrical resistance and increased the permeability of tight junctions after heat stress, suggesting a role for tyrosine kinases in tight junction regulation. []
Classification
This compound is classified as a kinase inhibitor, specifically targeting the protein kinase B (PKB) pathway, which is crucial in regulating various cellular processes including metabolism, proliferation, and survival. The structural elements of the compound suggest it may also interact with other kinases, making it a candidate for broader therapeutic applications.
Synthesis Analysis
The synthesis of 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol involves several key steps:
Starting Materials: The synthesis typically begins with commercially available pyrrolo[2,3-d]pyrimidine derivatives and piperidine.
Amination Reactions: The introduction of the amino group is achieved through nucleophilic substitution reactions. For instance, the use of amine reagents can facilitate the formation of the desired piperidine structure.
Coupling Reactions: The phenethyl group is introduced via coupling reactions, often employing coupling agents to enhance reactivity between the aromatic rings and the piperidine moiety.
Final Modifications: The methoxy group can be introduced through methylation reactions, typically using methyl iodide or similar reagents under basic conditions.
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Molecular Structure Analysis
The molecular structure of 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol can be characterized by:
Core Structure: The compound features a pyrrolo[2,3-d]pyrimidine ring system that provides rigidity and potential hydrogen bonding sites.
Functional Groups: Key functional groups include an amino group, methoxy group, and hydroxyl group that contribute to its biological activity.
3D Configuration: The spatial arrangement of atoms allows for specific interactions with target proteins. Computational modeling can provide insights into binding affinities and interaction modes with PKB.
Chemical Reactions Analysis
The chemical reactivity of this compound can be summarized as follows:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding specificity.
Metabolic Stability: Understanding how this compound is metabolized in vivo is crucial for predicting its pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action for 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol primarily involves:
Inhibition of Protein Kinase B (PKB): The compound acts as an ATP-competitive inhibitor of PKB by binding to its active site, preventing substrate phosphorylation.
Modulation of Cellular Signaling Pathways: By inhibiting PKB, this compound may alter downstream signaling pathways associated with cell growth and survival, potentially leading to apoptosis in cancer cells.
Physical and Chemical Properties Analysis
Key physical and chemical properties include:
Molecular Weight: Approximately 400 g/mol.
Solubility: The presence of polar functional groups suggests moderate solubility in water and organic solvents.
Stability: Stability studies under various pH conditions indicate resilience against hydrolysis but may require protection from oxidative environments.
Applications
The scientific applications of 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol include:
Cancer Therapy: Due to its role as a PKB inhibitor, it is being explored for potential use in treating various cancers where PKB is overactive.
Neurodegenerative Diseases: Given its kinase inhibition properties, there may be applications in diseases like Parkinson's where LRRK2 kinase is implicated.
Research Tool: It serves as a valuable tool for studying cellular signaling pathways and understanding kinase biology in research settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clindamycin phosphate is an amino sugar phosphate. It is functionally related to a clindamycin. Clindamycin Phosphate is the phosphate salt form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin phosphate is used in topical preparations.
Clinofibrate is an organic molecular entity. Clinofibrate is a fibrate drug sold and marketed in Japan. Clinofibrate is a fibrate derivative with antilipidemic activity. Climofibrate has its greatest effect in reducing VLDL-triglyceride levels.
Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective. 5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator, an antiprotozoal drug and a copper chelator. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline. Clioquinol was withdrawn in 1983 due to neurotoxicity. Clioquinol is a Standardized Chemical Allergen. The physiologic effect of clioquinol is by means of Increased Histamine Release, and Cell-mediated Immunity. Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors. A potentially neurotoxic 8-hydroxyquinoline derivative long used as a topical anti-infective, intestinal antiamebic, and vaginal trichomonacide. The oral preparation has been shown to cause subacute myelo-optic neuropathy and has been banned worldwide.